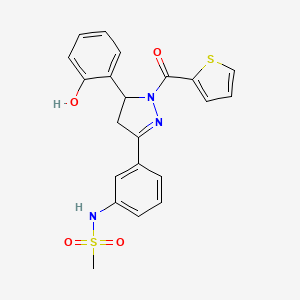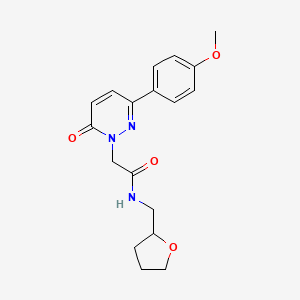![molecular formula C17H16N4O2 B2902901 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-hydroxybenzylidene)propanehydrazide CAS No. 518018-66-1](/img/structure/B2902901.png)
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-hydroxybenzylidene)propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-hydroxybenzylidene)propanehydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a benzimidazole moiety linked to a hydrazide group through a propylene chain, with a hydroxybenzylidene substituent. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-hydroxybenzylidene)propanehydrazide typically involves a multi-step process:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Hydrazide Formation: The benzimidazole derivative is then reacted with a hydrazine derivative to form the corresponding hydrazide.
Condensation with 4-Hydroxybenzaldehyde: The final step involves the condensation of the hydrazide with 4-hydroxybenzaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-hydroxybenzylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
科学研究应用
Chemistry
In chemistry, (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-hydroxybenzylidene)propanehydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with various biological targets. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-hydroxybenzylidene)propanehydrazide can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-hydroxybenzylidene)propanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. The hydroxybenzylidene group can interact with cellular receptors, modulating signal transduction pathways. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(2-hydroxyphenyl)benzimidazole share the benzimidazole core and exhibit similar biological activities.
Hydrazide Derivatives: Compounds such as isoniazid, a well-known antitubercular drug, contain the hydrazide functional group and demonstrate similar reactivity.
Uniqueness
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-hydroxybenzylidene)propanehydrazide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both benzimidazole and hydroxybenzylidene moieties allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.
属性
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-14-7-5-13(6-8-14)11-19-20-17(23)9-10-21-12-18-15-3-1-2-4-16(15)21/h1-8,11-12,22H,9-10H2,(H,20,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKVEKNKHHDPLE-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
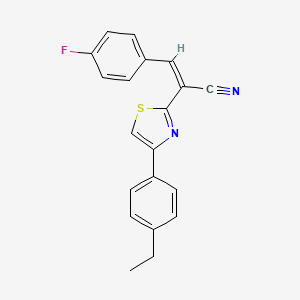

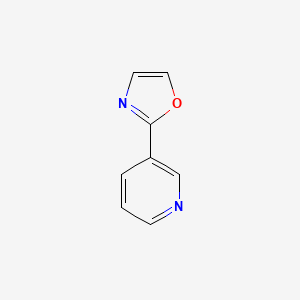
![2-[5-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2902822.png)
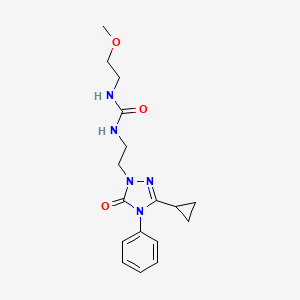

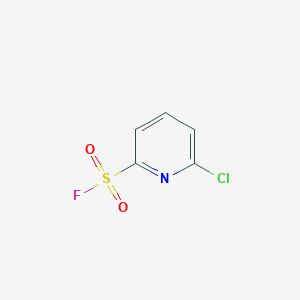
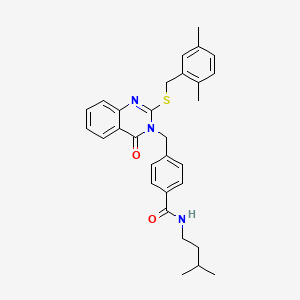
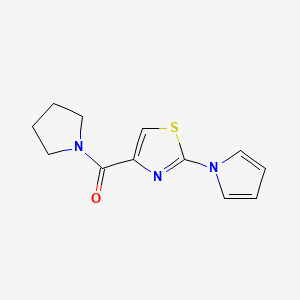
![2,2,2-trichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2902837.png)
![(2S)-2-amino-N-methyl-2-phenyl-N-[2-(pyridin-4-yl)ethyl]acetamide dihydrochloride](/img/structure/B2902838.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2902839.png)
